molecular formula C10H7FO3S B14873210 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid

6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid

Cat. No.: B14873210
M. Wt: 226.23 g/mol
InChI Key: XKLARJMGNGFSEC-UHFFFAOYSA-N
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Description

6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a fluorine atom, a carboxylic acid group, and a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiopyran ring system.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Oxidation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted benzothiopyran compounds, and various oxidized forms, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the oxo group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound shares a similar structure but lacks the sulfur atom present in the benzothiopyran ring.

    6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid: Another structurally related compound with a chromene ring instead of a benzothiopyran ring.

Uniqueness

The presence of the sulfur atom in the benzothiopyran ring of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzothiopyran-2-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid

InChI

InChI=1S/C10H7FO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)

InChI Key

XKLARJMGNGFSEC-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=C(C1=O)C=C(C=C2)F)C(=O)O

Origin of Product

United States

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